(R)-(-)-2-Chlorophenylglycine methyl ester CAS number 141109-16-2 properties
(R)-(-)-2-Chlorophenylglycine methyl ester CAS number 141109-16-2 properties
A-Technical-Guide-to-(R)-(-)-2-Chlorophenylglycine-Methyl-Ester
Abstract
(R)-(-)-2-Chlorophenylglycine methyl ester, registered under CAS number 141109-16-2, is a non-proteinogenic, chiral amino acid derivative of significant interest to the pharmaceutical and fine chemical industries. Its primary value lies in its role as a versatile chiral building block for the asymmetric synthesis of complex, biologically active molecules. This guide provides an in-depth review of its chemical and physical properties, characteristic spectroscopic data, prevalent synthesis and resolution methodologies, and key applications, with a particular focus on its utility in the development of therapeutic agents. The content herein is curated for researchers, chemists, and professionals engaged in drug discovery and process development, offering both foundational knowledge and practical, field-proven insights.
Introduction and Significance
In the landscape of pharmaceutical synthesis, the demand for enantiomerically pure starting materials is paramount. The specific stereochemistry of a drug molecule often dictates its pharmacological efficacy and safety profile. (R)-(-)-2-Chlorophenylglycine methyl ester emerges as a critical intermediate in this context.[1][2] It belongs to a class of α-aryl glycines, which are core structural motifs in numerous pharmaceutical compounds.
The presence of a chiral center at the α-carbon, combined with the electronic influence of the ortho-substituted chloro-phenyl group, makes this molecule a valuable precursor for creating drugs with high specificity for biological targets like receptors or enzymes.[2] Its most notable application is in the synthesis of clopidogrel-related compounds and other active pharmaceutical ingredients (APIs), where the precise (R)- or (S)-configuration is essential for therapeutic activity.[3][4] This guide will elucidate the technical details necessary for its effective utilization in a research and development setting.
Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical properties is the foundation of its successful application in synthesis. The properties of (R)-(-)-2-Chlorophenylglycine methyl ester are summarized below.
| Property | Value | Source |
| CAS Number | 141109-16-2 | [1][5][6][7] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1][5][7] |
| Molecular Weight | 199.63 g/mol | [1][7][8] |
| IUPAC Name | Methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | [5][8] |
| Appearance | Typically a solid or oil | [6] |
| Boiling Point | 270.097 °C at 760 mmHg | [1] |
| Density | 1.258 g/cm³ | [1] |
| Refractive Index | 1.551 | [1] |
| Flash Point | 117.151 °C | [1] |
| Solubility | Slightly soluble in Acetonitrile, Chloroform, DMSO, Methanol | [1] |
| SMILES String | COC(C1=C(Cl)C=CC=C1)=O | [6] |
| InChI Key | UTWOZNRDJNWTPS-MRVPVSSYSA-N | [6] |
Chemical Structure
The molecular architecture of (R)-(-)-2-Chlorophenylglycine methyl ester is fundamental to its reactivity and chiral recognition.
Caption: 2D Structure of (R)-(-)-2-Chlorophenylglycine methyl ester.
Representative Spectroscopic Characteristics
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum is expected to show:
-
~7.2-7.5 ppm (m, 4H): A complex multiplet corresponding to the four protons on the aromatic ring.
-
~4.8-5.2 ppm (s, 1H): A singlet for the α-proton. The position is shifted downfield due to the adjacent chlorine-substituted ring and the ester group.
-
~3.7-3.8 ppm (s, 3H): A sharp singlet for the methyl ester protons.
-
~1.8-2.5 ppm (br s, 2H): A broad singlet for the amine (NH₂) protons. The chemical shift and appearance of this peak are highly dependent on solvent, concentration, and temperature.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include:
-
~172-175 ppm: Carbonyl carbon of the methyl ester.
-
~127-140 ppm: A set of signals for the aromatic carbons. The carbon bearing the chlorine atom will be in the lower end of this range, while the ipso-carbon attached to the chiral center will be further downfield.
-
~58-62 ppm: The chiral α-carbon.
-
~52-54 ppm: The methoxy carbon of the ester.
-
-
IR (Infrared) Spectroscopy:
-
3300-3400 cm⁻¹: N-H stretching vibrations of the primary amine.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-2960 cm⁻¹: Aliphatic C-H stretching from the methyl group.
-
~1735-1750 cm⁻¹: A strong C=O stretching band, characteristic of the ester functional group.
-
~1600, 1475 cm⁻¹: C=C stretching bands within the aromatic ring.
-
~1000-1250 cm⁻¹: C-O stretching of the ester.
-
~750-770 cm⁻¹: C-Cl stretching, characteristic of ortho-disubstituted benzene.
-
-
MS (Mass Spectrometry): The electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 199, along with a characteristic M+2 peak at m/z 201 with approximately one-third the intensity, confirming the presence of a single chlorine atom.
Synthesis and Chiral Resolution
The industrial production of enantiomerically pure (R)-(-)-2-Chlorophenylglycine methyl ester relies on a robust strategy involving the synthesis of a racemic mixture followed by efficient chiral resolution.
Racemate Synthesis
The most common route to the racemic parent amino acid, (R,S)-2-chlorophenylglycine, is the Strecker synthesis . This three-component reaction utilizes 2-chlorobenzaldehyde, a cyanide source (like sodium cyanide), and an ammonia source (like ammonium chloride).[9][10] The resulting α-aminonitrile is then hydrolyzed to yield the racemic amino acid. Subsequent esterification, typically using methanol with an acid catalyst such as thionyl chloride (SOCl₂) or sulfuric acid, produces the racemic methyl ester.[11][12]
Chiral Resolution: The Key to Enantiopurity
Obtaining the desired (R)-enantiomer requires separating it from the (S)-enantiomer. Two primary methodologies dominate this field: classical chemical resolution and modern chemo-enzymatic methods.
A. Classical Chemical Resolution: This technique involves the diastereoselective crystallization of the enantiomers with a chiral resolving agent. For 2-chlorophenylglycine and its esters, D-(+)-camphor-10-sulfonic acid has proven to be an effective resolving agent.[9][13] The process involves reacting the racemic mixture with the chiral acid to form a pair of diastereomeric salts. These salts possess different physical properties, most importantly, different solubilities in a given solvent system. This solubility difference allows for the fractional crystallization of one diastereomer, leaving the other in the mother liquor.[13] Subsequent treatment of the isolated salt with a base liberates the enantiomerically enriched free amino acid or ester.
B. Chemo-Enzymatic Resolution: Enzymatic methods offer high selectivity and operate under mild, environmentally friendly conditions, making them highly attractive for industrial applications. A well-documented approach for this system involves the use of Penicillin G Acylase (PGA) .[8][14]
The causality behind this workflow is as follows:
-
N-Acetylation: The racemic amino acid is first protected, for example, by reacting it with phenylacetyl chloride to form (R,S)-N-phenylacetyl-2-chlorophenylglycine.[8][14] This step is crucial because the native amino acid is not a substrate for the enzyme; the N-phenylacetyl group mimics the side chain of penicillin G, the natural substrate for PGA.
-
Enantioselective Hydrolysis: The N-acetylated racemate is then treated with immobilized Penicillin G Acylase in an aqueous medium. The enzyme acts as a chiral catalyst, selectively hydrolyzing the amide bond of the (S)-enantiomer to yield (S)-2-chlorophenylglycine and phenylacetic acid. The (R)-N-phenylacetyl-2-chlorophenylglycine remains unreacted.[8][14]
-
Separation and Processing: The resulting mixture can be easily separated. The free (S)-amino acid can be isolated, while the unreacted (R)-N-phenylacetyl derivative is recovered.
-
Racemization and Recycling: A key advantage for process efficiency is that the unwanted (R)-N-phenylacetyl derivative can be racemized under heat and recycled back into the enzymatic resolution step, significantly improving the overall process yield.[14] The desired (R)-amino acid can be obtained by chemical hydrolysis of the (R)-N-phenylacetyl derivative, followed by esterification to yield the final product.
Caption: Chemo-enzymatic resolution workflow for isolating the (R)-enantiomer.
Applications in Drug Development
(R)-(-)-2-Chlorophenylglycine methyl ester is a valuable intermediate, primarily because its enantiomeric counterpart, the (S)-enantiomer, is a direct precursor to the blockbuster antiplatelet drug, Clopidogrel .[4][13] Consequently, the resolution process that separates the (R) and (S) forms is of immense commercial importance.
While the (S)-enantiomer is directly incorporated into Clopidogrel, the (R)-enantiomer is not waste. It serves two critical functions:
-
As described above, it can be racemized and recycled, maximizing the atom economy of the overall synthesis.[13]
-
It is used as a starting material for the synthesis of clopidogrel-related compounds and impurities, which are required as analytical standards for quality control and regulatory filings.[3]
Beyond the Clopidogrel family, this compound is also listed as an intermediate for the synthesis of Tolterodine , a medication used to treat urinary incontinence, highlighting its versatility.[5] Its general utility as a non-natural amino acid ester makes it a candidate for incorporation into novel peptide-based therapeutics or as a chiral scaffold in medicinal chemistry programs.
Experimental Protocol: Enzymatic Resolution (Illustrative)
This protocol is a representative, self-validating methodology based on principles described in the literature for isolating the (R)-N-phenylacetyl derivative, the precursor to the title compound.[8][14]
Objective: To resolve racemic (R,S)-N-phenylacetyl-2-chlorophenylglycine using immobilized penicillin G acylase.
Materials:
-
(R,S)-N-phenylacetyl-2-chlorophenylglycine
-
Immobilized Penicillin G Acylase (PGA)
-
Ammonia solution (for pH adjustment)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Magnetic stirrer and stir bar
-
pH meter
-
Reaction vessel
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Substrate Preparation:
-
Suspend 91.2 g (0.3 mol) of (R,S)-N-phenylacetyl-2-chlorophenylglycine in 600 mL of deionized water in a suitable reaction vessel.
-
Rationale: The reaction is performed in an aqueous medium, which is the natural environment for the enzyme and is environmentally benign.
-
Slowly add ammonia solution while stirring to adjust the pH to 8.0. The solid will dissolve as it is neutralized.
-
Rationale: The optimal pH for PGA activity is typically slightly alkaline. Maintaining this pH is critical for enzyme stability and catalytic efficiency.
-
-
Enzymatic Reaction:
-
Add 18.3 g of immobilized penicillin G acylase to the solution.
-
Rationale: Immobilized enzymes are preferred for industrial processes as they can be easily recovered by simple filtration and reused, drastically reducing costs.
-
Stir the mixture at a constant temperature of 30°C for 12 hours.
-
Rationale: 30°C is a mild temperature that ensures good enzyme activity without causing thermal denaturation. The reaction progress should be monitored (e.g., by HPLC) to confirm the conversion of ~50% of the starting material, which indicates complete hydrolysis of the (S)-enantiomer.
-
-
Enzyme Recovery:
-
After the reaction is complete, turn off the stirrer and filter the mixture to recover the immobilized enzyme. Wash the enzyme beads with deionized water.
-
Self-Validation: The recovered enzyme can be stored and reused for subsequent batches. Consistent activity over multiple cycles validates the stability of the immobilization and the cost-effectiveness of the process.
-
-
Product Separation:
-
Transfer the filtrate to a clean vessel. While stirring, slowly add concentrated HCl to adjust the pH to 1-2.
-
Rationale: At this acidic pH, the unreacted (R)-N-phenylacetyl-2-chlorophenylglycine, being a carboxylic acid, is protonated and becomes insoluble, precipitating out of the solution. The (S)-2-chlorophenylglycine, being an amino acid, remains dissolved as its hydrochloride salt.
-
Filter the resulting slurry to collect the precipitated solid. Wash the solid with hot water to remove any trapped (S)-enantiomer salt.
-
Dry the solid to obtain (R)-N-phenylacetyl-2-chlorophenylglycine. This is the direct precursor to the title compound via hydrolysis and esterification.
-
-
Validation and Characterization:
-
The purity and enantiomeric excess (e.e.) of the isolated (R)-N-phenylacetyl derivative should be confirmed using chiral HPLC. The filtrate can also be analyzed to confirm the presence of the (S)-amino acid.
-
Safety and Handling
(R)-(-)-2-Chlorophenylglycine methyl ester is a chemical intermediate and should be handled with appropriate care in a laboratory or industrial setting. Users should consult the specific Safety Data Sheet (SDS) provided by the supplier. General precautions include:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
(R)-(-)-2-Chlorophenylglycine methyl ester is more than a simple chemical; it is an enabling tool for the construction of complex, life-saving medicines. Its value is intrinsically linked to the principles of stereochemistry and the sophisticated methods of asymmetric synthesis and chiral resolution. The chemo-enzymatic route, in particular, represents a pinnacle of green chemistry, offering high selectivity and efficiency. For researchers and developers, a thorough understanding of the properties, synthesis, and applications of this chiral building block is essential for innovating the next generation of pharmaceuticals.
References
-
(R)-(-)-2-CHLOROPHENYLGLYCINE METHYL ESTER(141109-16-2) | LookChem. [Link]
- Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
-
Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase | Request PDF. ResearchGate. [Link]
-
Resolution of racemic 2-chlorophenyl glycine followed by (S)-clopidogrel synthesis. ResearchGate. [Link]
- Racemization of optically active 2-substituted phenylglycine esters.
-
141109-16-2 CAS MSDS ((R)-(-)-2-CHLOROPHENYLGLYCINE... | Molbase. [Link]
-
Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate. Patsnap Eureka. [Link]
- Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate.
-
Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Discovery. University of Groningen. [Link]
- Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester.
-
(PDF) Clopidogrel Hydrogen Sulfate. ResearchGate. [Link]
- Synthesis of clopidogrel impurity intermediate.
-
methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | C9H10ClNO2 | CID 11735787. PubChem. [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. Glycine methyl ester hydrochloride(5680-79-5) 13C NMR spectrum [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 141109-16-2|(R)-Methyl 2-amino-2-(2-chlorophenyl)acetate|BLD Pharm [bldpharm.com]
- 5. (R)-(-)-2-Chlorophenylglycine methyl ester | Sigma-Aldrich [sigmaaldrich.com]
- 6. hmdb.ca [hmdb.ca]
- 7. methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | C9H10ClNO2 | CID 11735787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Glycine methyl ester hydrochloride(5680-79-5) 1H NMR spectrum [chemicalbook.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. (R)-(-)-2-CHLOROPHENYLGLYCINE METHYL ESTER | 141109-16-2 [chemicalbook.com]
- 12. hmdb.ca [hmdb.ca]
- 13. rsc.org [rsc.org]
- 14. Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | CID 71779080 - PubChem [pubchem.ncbi.nlm.nih.gov]
